3-[(3-methylbutanoyl)amino]-N-(2-methylpropyl)benzamide
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Overview
Description
3-(3-METHYLBUTANAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with 3-methylbutanamido and 2-methylpropyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLBUTANAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE typically involves the reaction of 3-methylbutanoyl chloride with N-(2-methylpropyl)benzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(3-METHYLBUTANAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactors allows for better control over reaction conditions and can lead to more sustainable and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLBUTANAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
3-(3-METHYLBUTANAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-METHYLBUTANAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2-METHYLPROPYL)BENZAMIDE: Lacks the 3-methylbutanamido group.
3-METHYLBUTANAMIDO-BENZAMIDE: Lacks the N-(2-methylpropyl) substitution.
Uniqueness
3-(3-METHYLBUTANAMIDO)-N-(2-METHYLPROPYL)BENZAMIDE is unique due to the presence of both the 3-methylbutanamido and N-(2-methylpropyl) groups, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
3-(3-methylbutanoylamino)-N-(2-methylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)8-15(19)18-14-7-5-6-13(9-14)16(20)17-10-12(3)4/h5-7,9,11-12H,8,10H2,1-4H3,(H,17,20)(H,18,19) |
InChI Key |
PFFBGFLUWFXVEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC(=C1)C(=O)NCC(C)C |
Origin of Product |
United States |
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